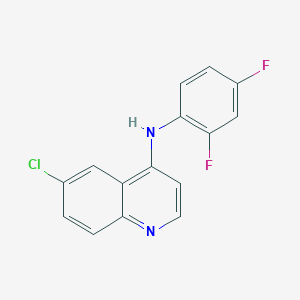

6-氯-N-(2,4-二氟苯基)喹啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine is a chemical compound . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine, has been a topic of interest in recent years . One method involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . This process is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .Molecular Structure Analysis

The molecular structure of 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine is characterized by the presence of a quinoline nucleus, which is a bicyclic compound containing nitrogen . The specific arrangement of atoms and functional groups within this molecule contributes to its unique properties and potential applications .Chemical Reactions Analysis

Quinoline derivatives, including 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine, can undergo a variety of chemical reactions . For instance, they can be synthesized through direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . The yields of these reactions are typically higher with electron-donating groups than with electron-withdrawing groups .科学研究应用

荧光传感应用

喹啉衍生物的一个重要应用是开发荧光传感器,用于检测生物学相关的离子。Nolan 等人 (2005) 合成了两种以荧光素为基础的染料,用 8-氨基喹啉衍生,它们显示出较大的动态范围和在 Zn(II) 配位时显着的荧光增强,表明它们在以高特异性和可逆性传感生物 Zn(II) 上的效用在生物时间范围内 (Nolan 等人,2005)。

合成和化学性质

各种研究探索了喹啉衍生物的合成和化学性质。Cardellini 等人 (1994) 讨论了喹啉氨氧基的盐酸处理,导致形成氯化胺,阐明了氯化和脱氧的机制 (Cardellini 等人,1994)。此外,Thomas 和 Tyagi (2010) 基于 6H-吲哚[2,3-b]喹喔啉合成了三芳胺,证明了钯催化的 C-N 和 C-C 偶联反应的效用,突出了取决于胺片段的性质的化合物的绿色或黄色发射 (Thomas 和 Tyagi,2010)。

作为药物的潜力

喹啉衍生物已被探索其潜在的药物应用,特别是作为抗癌剂。Zhang 等人 (2007) 合成了一系列 4-氨基喹啉衍生物,并评估了它们对人乳腺癌细胞系的细胞毒性作用,确定了与既定药物相比具有有效作用的化合物 (Zhang 等人,2007)。类似地,Mulakayala 等人 (2012) 描述了 6H-1-苯并吡喃[4,3-b]喹啉-6-酮的超声介导合成,展示了它们在体外对癌细胞系的抗增殖特性 (Mulakayala 等人,2012)。

作用机制

Target of Action

The primary target of 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine is bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, and its inhibition leads to a high level of antibacterial activity .

Mode of Action

6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine interacts with its target, the bacterial DNA-gyrase, by inhibiting its function . This inhibition disrupts the replication of bacterial DNA, thereby preventing the bacteria from reproducing and spreading .

Biochemical Pathways

The inhibition of bacterial DNA-gyrase by 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine affects the DNA replication pathway in bacteria . This disruption in the replication process leads to the death of the bacteria, thereby exhibiting its antibacterial activity .

Pharmacokinetics

It’s worth noting that similar compounds in the fluoroquinolone family are known for their enhanced penetration ability through cell membranes , which could suggest good bioavailability.

Result of Action

The molecular and cellular effects of 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine’s action result in a high level of antibacterial activity . By inhibiting bacterial DNA-gyrase, it prevents the bacteria from reproducing, leading to their death .

未来方向

The future research directions for 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine and similar compounds involve further exploration of their synthesis methods and potential applications . Given the wide range of biological activities exhibited by quinoline derivatives, these compounds hold promise for the development of new drugs and other products .

属性

IUPAC Name |

6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF2N2/c16-9-1-3-13-11(7-9)14(5-6-19-13)20-15-4-2-10(17)8-12(15)18/h1-8H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVCDVRTCGTWRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC2=C3C=C(C=CC3=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Bromofuran-2-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2560184.png)

![1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2560185.png)

![3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2560186.png)

![Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B2560188.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2560198.png)

![3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2560199.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2560201.png)

![3,7,9-trimethyl-1-pentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2560203.png)